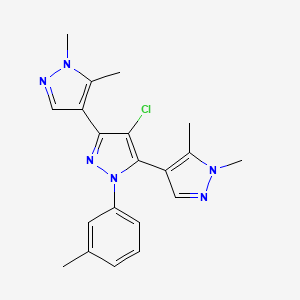![molecular formula C19H28N2S B10890650 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10890650.png)
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[221]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine is a complex organic compound that features a bicyclic structure, a piperazine ring, and a benzyl group with a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and an appropriate dienophile.
Piperazine Ring Formation: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
Benzylation: The benzyl group with a methylsulfanyl substituent can be introduced through nucleophilic substitution reactions involving benzyl halides and thiols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bicyclic structure can be reduced under catalytic hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bicyclic structures.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bicyclo[2.2.1]hept-2-yl)-4-benzylpiperazine: Lacks the methylsulfanyl group.
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(hydroxymethyl)benzyl]piperazine: Contains a hydroxymethyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine may confer unique chemical properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C19H28N2S |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2S/c1-22-18-6-3-15(4-7-18)14-20-8-10-21(11-9-20)19-13-16-2-5-17(19)12-16/h3-4,6-7,16-17,19H,2,5,8-14H2,1H3 |
Clave InChI |
LUWOIMACUYDCNE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10890568.png)
![3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10890570.png)


methanone](/img/structure/B10890583.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)


![N-(2-{[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10890601.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B10890604.png)
![2-chloro-4-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10890609.png)
![(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B10890612.png)
![N-(4-ethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10890614.png)
![N-[1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3-dimethyl-1-(phenylmethyl)-1H-indole-5-carboxamide](/img/structure/B10890621.png)
